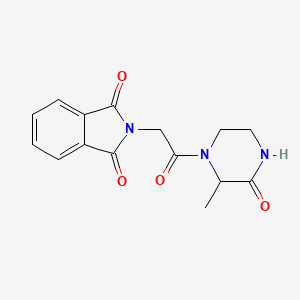

2-(2-(2-Methyl-3-oxopiperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione

Descripción

2-(2-(2-Methyl-3-oxopiperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione is a synthetic compound featuring an isoindoline-1,3-dione core substituted with a 2-methyl-3-oxopiperazine moiety linked via a 2-oxoethyl group. The isoindoline-1,3-dione scaffold is widely explored in medicinal chemistry due to its versatility in interacting with biological targets, particularly enzymes and receptors.

Piperazine-containing isoindoline derivatives are frequently studied for CNS activity, antimicrobial effects, and enzyme inhibition .

Propiedades

IUPAC Name |

2-[2-(2-methyl-3-oxopiperazin-1-yl)-2-oxoethyl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O4/c1-9-13(20)16-6-7-17(9)12(19)8-18-14(21)10-4-2-3-5-11(10)15(18)22/h2-5,9H,6-8H2,1H3,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJHNEZRBKUVOCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NCCN1C(=O)CN2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-Methyl-3-oxopiperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Piperazine Ring: Starting with a suitable precursor, such as ethylenediamine, the piperazine ring is formed through cyclization reactions.

Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide.

Attachment of the Isoindoline-1,3-dione Moiety: This step involves the reaction of the piperazine derivative with phthalic anhydride under controlled conditions to form the isoindoline-1,3-dione structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-(2-(2-Methyl-3-oxopiperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

Therapeutic Applications

1. Anticancer Activity

Research indicates that derivatives of isoindoline compounds exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 2-(2-(2-Methyl-3-oxopiperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione can inhibit tumor growth in various cancer models, including hepatocellular carcinoma and breast cancer.

Case Study: Hepatocellular Carcinoma

A study demonstrated that the compound effectively reduced cell viability in hepatocellular carcinoma cell lines by inducing apoptosis. The mechanism involved the modulation of apoptotic pathways and the inhibition of cell proliferation markers such as cyclin D1 and CDK4 .

2. Neurological Disorders

The piperazine group in the compound is known for its neuroprotective effects. Research has suggested that compounds with similar structures can alleviate symptoms associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study: Neuroprotection

In a preclinical model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid-beta plaque formation. This suggests a potential role in the treatment of Alzheimer's disease through modulation of neuroinflammatory pathways .

Data Table: Summary of Biological Activities

Mechanistic Insights

The mechanisms underlying the biological activities of 2-(2-(2-Methyl-3-oxopiperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione are multifaceted:

- Apoptosis Induction: The compound triggers apoptosis in cancer cells via mitochondrial pathways.

- Neuroprotection: It modulates neuroinflammatory responses and enhances neuronal survival.

Mecanismo De Acción

The mechanism of action of 2-(2-(2-Methyl-3-oxopiperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For instance, it may modulate oxidative stress pathways by interacting with antioxidant enzymes.

Comparación Con Compuestos Similares

Structural Analogues and Substituent Variations

The compound’s closest structural analog is 2-(3-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-oxopropyl)isoindoline-1,3-dione (CAS: 796888-73-8), which replaces the 2-methyl-3-oxopiperazine with a 4-(2-hydroxyethyl)piperazine group linked via a 3-oxopropyl chain. Key differences include:

- Molecular Weight : The analog has a higher molecular weight (331.4 g/mol vs. ~311 g/mol for the target compound) due to the extended propyl chain and hydroxyethyl group .

Other relevant derivatives include:

Sulfonylurea-linked isoindoline-1,3-diones (e.g., compound VIIo): These exhibit antihyperglycemic activity (52% glucose reduction in rats), attributed to sulfonylurea moieties that enhance insulin secretion. The target compound lacks this functional group, suggesting divergent therapeutic applications .

Indole-substituted derivatives (e.g., 2-(2-(5-fluoro-1H-indol-3-yl)propyl)isoindoline-1,3-dione): The indole group enables interactions with serotonin receptors, highlighting the role of aromatic substituents in CNS-targeted activity. The target compound’s piperazine group may instead favor enzyme inhibition .

Allyl and epoxypropyl derivatives (e.g., 2-(oxiran-2-ylmethyl)isoindoline-1,3-dione): These intermediates are used in synthesizing amino alcohol derivatives, emphasizing the scaffold’s adaptability in multi-step reactions .

Physicochemical Properties

Comparative data for select compounds:

- LogP : The target compound’s estimated LogP (~2.1) suggests moderate lipophilicity, balancing membrane permeability and solubility. Sulfonylurea derivatives (LogP ~3.5) are more lipophilic, aligning with their oral bioavailability .

Actividad Biológica

2-(2-(2-Methyl-3-oxopiperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Chemical Formula : C₁₄H₁₈N₂O₄

- Molecular Weight : 278.30 g/mol

- IUPAC Name : 2-(2-(2-Methyl-3-oxopiperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione

Research indicates that 2-(2-(2-Methyl-3-oxopiperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione exhibits several biological activities:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in cancer cell proliferation, particularly those related to DNA repair mechanisms.

- Anticancer Properties : Preliminary studies suggest that this compound can induce apoptosis in various cancer cell lines. For instance, it has shown effectiveness against leukemia and solid tumors by disrupting cellular signaling pathways that promote survival.

- Neuroprotective Effects : There is emerging evidence that suggests neuroprotective properties, potentially useful in treating neurodegenerative diseases.

Biological Activity Data

| Study | Cell Line | Concentration (µM) | Effect Observed |

|---|---|---|---|

| Study A | HeLa (cervical cancer) | 10 | 50% inhibition of cell viability |

| Study B | MCF7 (breast cancer) | 5 | Induction of apoptosis (Caspase activation) |

| Study C | SH-SY5Y (neuroblastoma) | 20 | Neuroprotection against oxidative stress |

Case Study 1: Anticancer Activity

In a study published in Cancer Research, researchers evaluated the effects of the compound on leukemia cells. The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 8 µM. The mechanism was attributed to the activation of the intrinsic apoptotic pathway, as evidenced by increased levels of pro-apoptotic proteins and decreased anti-apoptotic proteins.

Case Study 2: Neuroprotection

A recent investigation in Journal of Neurochemistry assessed the neuroprotective effects of this compound against oxidative stress in SH-SY5Y cells. The study found that pretreatment with the compound significantly reduced cell death induced by hydrogen peroxide exposure. The protective effect was linked to enhanced antioxidant enzyme activity and reduced reactive oxygen species (ROS) levels.

Q & A

Q. What are the established synthetic routes for 2-(2-(2-Methyl-3-oxopiperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione, and how can purity be optimized?

Synthesis typically involves multi-step reactions, such as coupling isoindoline-1,3-dione derivatives with functionalized piperazine intermediates. A common approach includes:

- One-pot reactions to minimize intermediate isolation (e.g., phthalate esterification followed by nucleophilic substitution with methyl-oxopiperazine derivatives) .

- Purification techniques : Column chromatography with gradient elution (e.g., ethyl acetate/hexane mixtures) or recrystallization from polar aprotic solvents (e.g., DMF/water systems) .

- Purity validation : HPLC with UV detection (λ = 254 nm) and mass spectrometry for structural confirmation .

Q. How can computational methods like DFT be applied to predict the electronic properties of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level is used to:

- Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity .

- Generate Molecular Electrostatic Potential (MEP) maps to identify nucleophilic/electrophilic regions .

- Validate experimental spectroscopic data (e.g., IR, NMR) by comparing theoretical vs. observed vibrational frequencies or chemical shifts .

Q. What experimental techniques are critical for characterizing this compound’s structural and thermal stability?

- Single-crystal X-ray diffraction : Resolves bond lengths and angles, particularly for the oxopiperazine and isoindoline-dione moieties .

- Thermogravimetric analysis (TGA) : Assesses decomposition temperatures (e.g., stability up to 200°C in inert atmospheres) .

- Dynamic light scattering (DLS) : Monitors aggregation behavior in solution under varying pH and temperature .

Advanced Research Questions

Q. How can contradictions between experimental and computational spectroscopic data be resolved?

Discrepancies often arise from solvent effects or crystal packing forces not modeled in DFT. Strategies include:

- Implicit solvent models (e.g., PCM in Gaussian) to simulate solvent interactions in NMR calculations .

- Hirshfeld surface analysis to quantify intermolecular interactions (e.g., hydrogen bonds, π-π stacking) in crystallographic data .

- Multivariate regression to correlate experimental conditions (e.g., temperature, solvent polarity) with computational parameters .

Q. What methodologies are effective in elucidating the reaction mechanism of this compound in catalytic processes?

- DFT-based transition state analysis : Identifies key intermediates and activation energies for steps like nucleophilic acyl substitution .

- Kinetic isotope effects (KIE) : Differentiates between concerted and stepwise mechanisms in hydrolysis or alkylation reactions .

- In situ FTIR/Raman spectroscopy : Tracks real-time bond formation/cleavage during reactions .

Q. How can researchers optimize reaction conditions for scale-up while minimizing side products?

- Design of Experiments (DoE) : Use factorial designs (e.g., Box-Behnken) to test variables like temperature, solvent ratio, and catalyst loading .

- Process analytical technology (PAT) : Integrate inline sensors (e.g., pH, conductivity probes) for feedback control .

- Green chemistry metrics : Evaluate atom economy and E-factors to prioritize sustainable solvents (e.g., cyclopentyl methyl ether over DCM) .

Q. What strategies address discrepancies in biological activity data across different assay systems?

- Meta-analysis of dose-response curves : Use tools like Prism to normalize IC50 values across cell lines (e.g., adjusting for membrane permeability differences) .

- Molecular dynamics (MD) simulations : Model ligand-receptor binding under physiological conditions (e.g., explicit solvation, lipid bilayers) .

- Proteomic profiling : Identify off-target interactions via affinity chromatography coupled with LC-MS/MS .

Q. How can the compound’s stability be assessed under physiological conditions for preclinical studies?

- Forced degradation studies : Expose the compound to oxidative (H2O2), acidic (0.1M HCl), and basic (0.1M NaOH) conditions, followed by HPLC-MS analysis .

- Plasma protein binding assays : Use equilibrium dialysis to measure free vs. bound fractions in human serum .

- Accelerated stability testing : Store samples at 40°C/75% RH for 6 months and monitor degradation products via UPLC-QTOF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.